molecular formula C11H12O5 B1251380 6-epi-5'-Hydroxymycosporulone

6-epi-5'-Hydroxymycosporulone

Cat. No.: B1251380
M. Wt: 224.21 g/mol
InChI Key: MWZYYACVPIJBPD-YZLKNSBCSA-N
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Description

6-epi-5'-Hydroxymycosporulone is a fungal secondary metabolite first reported in 1999 and subsequently identified in multiple fungal sources. It has a molecular formula of C₁₁H₁₂O₅ and features a bicyclic structure with hydroxyl and lactone functional groups . The compound has been isolated from diverse fungi, including:

  • Marine-derived Massarina sp. (strain CNT-019) from Pacific Ocean mud samples .
  • Terrestrial endophytic fungi such as Neurospora sp. DHLRH-F, found in Meconopsis grandis (Himalayan poppy) .
  • Fungal strain 2572, where it demonstrated interleukin-6 receptor (IL-6R) antagonistic activity .

Key structural characteristics include stereochemical variations at C-6 and C-5', which distinguish it from related compounds like mycosporulone and massarigenins . Its bioactivities span Fe³⁺ chelation (in Neurospora sp.) and IL-6R inhibition (in fungal strain 2572) .

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

(4S,5R,6R,10R)-4,6-dihydroxy-10-methyl-3-methylidene-2-oxaspiro[4.5]dec-8-ene-1,7-dione

InChI

InChI=1S/C11H12O5/c1-5-3-4-7(12)9(14)11(5)8(13)6(2)16-10(11)15/h3-5,8-9,13-14H,2H2,1H3/t5-,8-,9+,11-/m1/s1

InChI Key

MWZYYACVPIJBPD-YZLKNSBCSA-N

Isomeric SMILES

C[C@@H]1C=CC(=O)[C@@H]([C@]12[C@@H](C(=C)OC2=O)O)O

Canonical SMILES

CC1C=CC(=O)C(C12C(C(=C)OC2=O)O)O

Synonyms

6-epi-5'-hydroxy-mycosporulone

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

6-epi-5'-Hydroxymycosporulone belongs to a class of polyhydroxy fungal metabolites with bicyclic or spirocyclic frameworks. Key structural analogs include:

Compound Molecular Formula Key Structural Features Source Organism Reference
6-epi-5'-Hydroxymycosporulone C₁₁H₁₂O₅ Bicyclic lactone, hydroxyl at C-5', epi configuration at C-6 Massarina sp., Neurospora sp., Fungus 2572
Mycosporulone C₁₁H₁₂O₅ Similar bicyclic core, differing in hydroxylation pattern and stereochemistry Unspecified fungal sources
Massarigenin A C₁₁H₁₄O₅ Spirocyclic lactone, distinct stereochemistry at C-3 and C-5 Massarina sp.
Spiroleptosphol A C₁₃H₁₈O₄ Spiroleptosphol backbone with additional methyl and hydroxyl groups Fusarium avenaceum
Hydroleplosphol C₁₂H₁₆O₅ Oxepane ring fused to a bicyclic system Fusarium avenaceum

Key Structural Differences :

  • Stereochemistry: 6-epi-5'-Hydroxymycosporulone is distinguished by its cis-1,3-diaxial orientation of H-6 and H-10, confirmed via NOE correlations .
  • Functional Groups : Unlike massarigenin A, which has a spirocyclic lactone, 6-epi-5'-Hydroxymycosporulone features a bicyclic lactone system .
  • Substituents : Hydroxylation at C-5' is unique to 6-epi-5'-Hydroxymycosporulone compared to mycosporulone .

Bioactivity and Functional Comparison

Compound Bioactivity Efficacy/Notes Reference
6-epi-5'-Hydroxymycosporulone IL-6R antagonism IC₅₀: 12.5 μM (fungal strain 2572)
6-epi-5'-Hydroxymycosporulone Fe³⁺ chelation Moderate activity in Neurospora sp.
Massarigenin C Antimicrobial Weak activity against Staphylococcus aureus
Spiroleptosphol B Antifungal Active against Candida albicans
Rosigenin Antioxidant Scavenges free radicals in vitro

Functional Insights :

  • IL-6R Antagonism : 6-epi-5'-Hydroxymycosporulone outperforms riboflavin (2572B) in IL-6R inhibition, suggesting its hydroxylation pattern enhances receptor binding .
  • Metal Chelation : Its Fe³⁺ chelation activity is attributed to vicinal hydroxyl groups, a feature absent in massarigenins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-epi-5'-Hydroxymycosporulone
Reactant of Route 2
6-epi-5'-Hydroxymycosporulone

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